Ethyl 1,3,6,9b-tetraazaphenalene-4-carboxylate
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Overview
Description
1,3,6,9b-Tetraazaphenalene-4-carboxylic acid ethyl ester is a chemical compound with a complex structure that includes multiple nitrogen atoms and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,9b-Tetraazaphenalene-4-carboxylic acid ethyl ester typically involves the reaction of 1,3,6,9b-Tetraazaphenalene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,6,9b-Tetraazaphenalene-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,6,9b-Tetraazaphenalene-4-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1,3,6,9b-Tetraazaphenalene-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
1,3,6,9b-Tetraazaphenalene: The parent compound without the ester group.
1,3,6,9b-Tetraazaphenalene-4-carboxylic acid: The carboxylic acid derivative.
1,3,6,9b-Tetraazaphenalene-4-carboxamide: The amide derivative.
Uniqueness
1,3,6,9b-Tetraazaphenalene-4-carboxylic acid ethyl ester is unique due to the presence of the ester functional group, which imparts different chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
37550-66-6 |
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Molecular Formula |
C12H10N4O2 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
ethyl 2,4,8,13-tetrazatricyclo[7.3.1.05,13]trideca-1(12),2,4,6,8,10-hexaene-6-carboxylate |
InChI |
InChI=1S/C12H10N4O2/c1-2-18-12(17)8-6-13-9-4-3-5-10-14-7-15-11(8)16(9)10/h3-7H,2H2,1H3 |
InChI Key |
OEHCVTSREKLEOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC=C3N2C1=NC=N3 |
Origin of Product |
United States |
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